![molecular formula C24H22FN5O4 B2703615 8-(2,4-dimethoxyphenyl)-3-(2-fluorobenzyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione CAS No. 896318-88-0](/img/structure/B2703615.png)
8-(2,4-dimethoxyphenyl)-3-(2-fluorobenzyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
This compound belongs to the class of isocyanates and contains both methoxy and fluorobenzyl functional groups. It is moisture-sensitive and exhibits a melting point of 31°C to 32°C and a boiling point of 139°C to 141°C (at 11 mmHg). The refractive index is 1.5475, and it is highly sensitive to moisture .
Synthesis Analysis
The synthesis of 2,4-dimethoxyphenyl isocyanate involves transition metal-assisted sodium borohydride reduction of 4-[^18F]fluorobenzonitrile. This approach can be extended to borohydride exchange resin (BER), making it suitable for automated syntheses. The resulting 4-[^18F]fluorobenzylamine serves as a versatile building block for the preparation of PET radiotracers .
Molecular Structure Analysis
The molecular structure of 2,4-dimethoxyphenyl isocyanate consists of a phenyl ring with two methoxy groups (OCH3) and an isocyanate group (NCO) attached. The compound’s SMILES notation is COC1=CC(=C(C=C1)N=C=O)OC .
Physical And Chemical Properties Analysis
科学的研究の応用
Synthesis and Structural Elucidation
A study on imidazopyridines, closely related to the compound , elaborated on the regioselective N-alkylation processes, providing insights into the synthesis and structural elucidation of similar compounds. This research contributes to understanding the chemical properties and potential modifications of purine-based structures for various scientific applications (Göker & Özden, 2019).
Receptor Binding and Enzyme Inhibition
Another study focused on the synthesis of novel compounds based on a xanthine scaffold, including dual-target-directed ligands combining A2A adenosine receptor antagonistic activity with monoamine oxidase B inhibition. This suggests potential applications in neurodegenerative diseases treatment, showcasing the versatility of purine derivatives in receptor binding and enzyme inhibition research (Załuski et al., 2019).
Antidepressant and Anxiolytic-like Activity
Research into arylpiperazinylalkyl purine-2,4-diones and purine-2,4,8-triones has revealed compounds with significant affinity for serotoninergic and dopaminergic receptors, indicating potential applications in developing antidepressant and anxiolytic drugs (Zagórska et al., 2015).
Anticonvulsant Activity
The anticonvulsant activity of imidazo[4,5-d]-1,2,3-triazine and pyrazolo[3,4-d]-1,2,3-triazine analogs of potent anticonvulsant purines has been explored, highlighting the therapeutic potential of such compounds in seizure management (Kelley et al., 1995).
Luminescence Sensing
The development of lanthanide(III)-organic frameworks based on dimethylphenyl imidazole dicarboxylate has been reported, indicating applications in luminescence sensing of specific chemicals, such as benzaldehyde derivatives. This research opens avenues for the use of purine derivatives in materials science and sensor technology (Shi et al., 2015).
特性
IUPAC Name |
6-(2,4-dimethoxyphenyl)-2-[(2-fluorophenyl)methyl]-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22FN5O4/c1-14-12-28-20-21(26-23(28)30(14)18-10-9-16(33-3)11-19(18)34-4)27(2)24(32)29(22(20)31)13-15-7-5-6-8-17(15)25/h5-12H,13H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLILZNJMUSLPEH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C3=C(N=C2N1C4=C(C=C(C=C4)OC)OC)N(C(=O)N(C3=O)CC5=CC=CC=C5F)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22FN5O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[(3-ethyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(propan-2-yl)acetamide](/img/structure/B2703534.png)
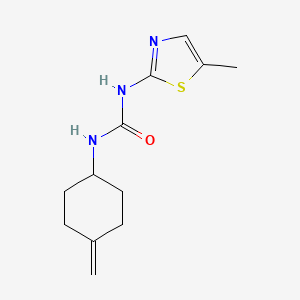
![6-(4-methoxyphenyl)-N-(pyridin-3-ylmethyl)imidazo[2,1-b]thiazole-3-carboxamide](/img/structure/B2703538.png)
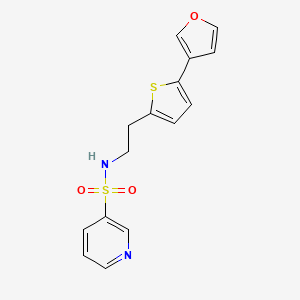
![2-(3-bromophenyl)-4-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]phthalazin-1(2H)-one](/img/structure/B2703543.png)
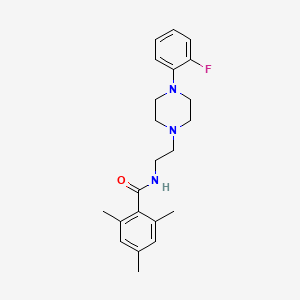
![2-Chloro-N-[4-(difluoromethoxy)-5-fluoro-2-(1,2,4-triazol-1-yl)phenyl]propanamide](/img/structure/B2703546.png)
![2-((1-(4-chlorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)-N-(2,4-dimethoxyphenyl)acetamide](/img/structure/B2703547.png)
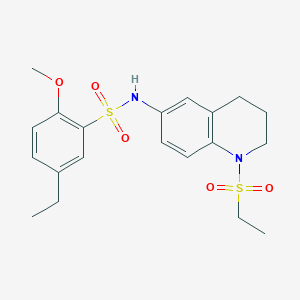
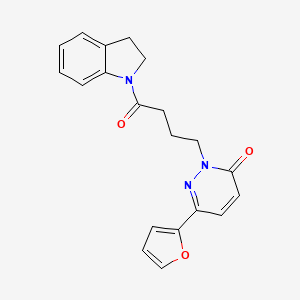
![1-benzyl-2-oxo-N-[2-(trifluoromethyl)phenyl]pyridine-3-carboxamide](/img/structure/B2703552.png)
![7-(4-chlorophenyl)-3-(2-fluorobenzyl)-1-methyloxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2703554.png)
